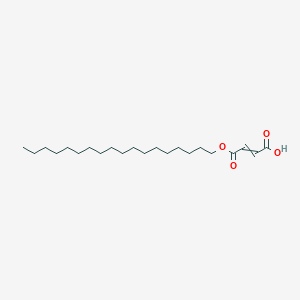

Octadecyl fumarate

Übersicht

Beschreibung

Octadecyl fumarate, also known as monostearyl fumarate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Wirkmechanismus

Target of Action

Octadecyl fumarate is a fatty acid ester

Biochemical Pathways

For instance, pharmacological inhibition or genetic ablation of fumarate hydratase (FH) led to increased fumarate levels and downstream suppression of mitochondrial respiration . This suggests that fumarate and its derivatives could potentially influence key metabolic pathways.

Result of Action

For instance, increased fumarate can directly succinate ZAP70 at C96 and C102 and abrogate its activity in infiltrating CD8+T cells, resulting in suppressed CD8+T cell activation and anti-tumor immune responses .

Biochemische Analyse

Biochemical Properties

These compounds often participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds, such as fumarate, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds such as dimethyl fumarate have been shown to exert effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds such as fumarate are known to play a role in the TCA cycle .

Subcellular Localization

Related compounds such as fumarate have been found to be mainly localized in mitochondria .

Eigenschaften

CAS-Nummer |

2424-62-6 |

|---|---|

Molekularformel |

C22H40O4 |

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

4-octadecoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24) |

InChI-Schlüssel |

MHQJUHSHQGQVTM-UHFFFAOYSA-N |

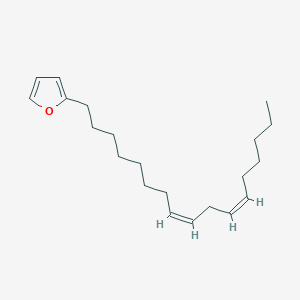

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

melting_point |

93-94°C |

Key on ui other cas no. |

2424-62-6 1741-93-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

(2Z)-2-Butenedioic Acid Monooctadecyl Ester (9CI); (Z)-2-Butenedioic Acid Monooctadecyl Ester; Maleic Acid Monooctadecyl Ester; Maleic Acid Octadecyl Ester; Monooctadecyl Maleate; Monostearyl Maleate; Octadecyl Hydrogen Maleate; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

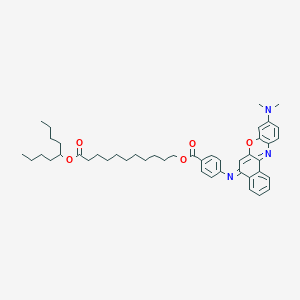

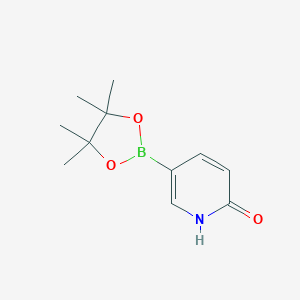

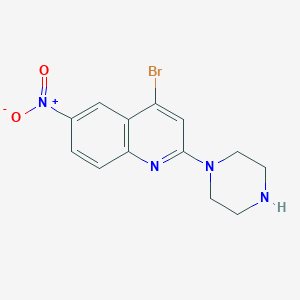

Feasible Synthetic Routes

Q1: What is the significance of studying the polymerization of Octadecyl fumarate in Langmuir-Blodgett films?

A1: Langmuir-Blodgett (LB) films offer a controlled platform to assemble molecules into ordered layers, mimicking biological membranes and enabling the study of interfacial phenomena. Investigating the polymerization of this compound within LB films helps understand how structural changes influence film properties like elasticity and order. This knowledge is valuable for applications ranging from sensors and electronics to drug delivery, where controlled film properties are crucial. [, ]

Q2: How does polymerization affect the elastic properties of LB films containing this compound?

A2: Research using Brillouin spectroscopy revealed distinct changes in the elastic properties of LB films upon this compound polymerization. While mixtures of this compound and Octadecyl maleate exhibited a slight increase in elastic constants after polymerization, films composed solely of this compound, especially those with regular or ω- arrangements, became significantly softer. This softening was attributed to the formation of microcracks during polymerization.

Q3: What challenges arise when studying the thermal behavior of this compound in LB films?

A3: A key challenge lies in differentiating between structural disorder and polymerization when this compound LB films are subjected to heat. Both processes can occur simultaneously, complicating the analysis. Researchers employ techniques like grazing incidence reflection and Differential Scanning Calorimetry (DSC) alongside spectroscopic methods (like Infrared spectroscopy) to disentangle these phenomena and understand the interplay between temperature, molecular orientation, and polymerization.

Q4: Can you elaborate on the spectroscopic techniques used to characterize this compound and its behavior in LB films?

A4: Infrared (IR) spectroscopy proves particularly insightful. Changes in IR bandshapes and frequency shifts offer clues about molecular motion within the film, especially prior to phase transitions. Electron Spin Resonance (ESR) spectroscopy helps determine the amount of this compound copolymerized with other molecules, like dotriacontane, by analyzing the slow-motion component of the composite ESR spectra. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)